trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol
Overview
Description
Trans-2-[Bis(2-methoxyethyl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H21NO3 and its molecular weight is 203.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Studies and Peptide Research
Cyclobutane Derivatives in Peptide Synthesis : Cyclobutane-containing peptides, such as bis(cyclobutane) β-dipeptides, exhibit unique structural properties, including the formation of stable eight-membered hydrogen-bonded rings. These compounds are synthesized from derivatives of cis- and trans-2-aminocyclobutane-1-carboxylic acid, demonstrating the cyclobutane ring's role in promoting distinct conformational features within peptides (Torres et al., 2009).
Conformational Analysis and Stereochemistry : The synthesis and structural study of cyclobutane-containing β-peptides reveal the cyclobutane ring's ability to induce high rigidity in these molecules. Stereocontrolled synthetic methodologies allow for the preparation of enantiomers and diastereomers of these peptides, showcasing the cyclobutane unit's impact on the stereochemical outcomes of peptide synthesis (Izquierdo et al., 2005).
Synthesis of Novel Compounds with Potential Biological Activities
Antiviral Cyclobutyl Nucleoside Analogues : Research into cyclobutyl guanine and adenine nucleoside analogues demonstrates the synthesis of compounds with significant activity against herpesviruses. The study highlights the importance of the cyclobutane ring in mimicking natural nucleosides' configuration, leading to compounds that selectively inhibit viral DNA polymerases (Bisacchi et al., 1991).
Supramolecular Chemistry and Coordination Behavior
Supramolecular Complexes Involving Cyclobutane Derivatives : The synthesis of supramolecular complexes, such as dyads and triads, using bis(bidentate) tetraphosphane derived from cyclobutane, demonstrates the versatility of cyclobutane derivatives in forming complex structures. These findings contribute to the understanding of cyclobutane-based ligands in supramolecular chemistry, potentially opening pathways for novel catalytic applications (Strabler et al., 2013).
Properties
IUPAC Name |
(1R,2R)-2-[bis(2-methoxyethyl)amino]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-13-7-5-11(6-8-14-2)9-3-4-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLKTZNRZYIXMU-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1CCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)[C@@H]1CC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.